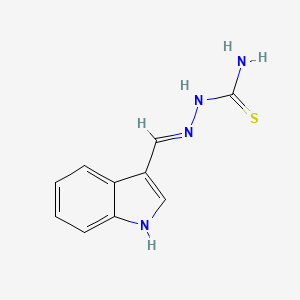

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[(E)-1H-indol-3-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOVCYGQNDYSCH-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17504133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6868-28-6 | |

| Record name | NSC63786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INDOLE-3-CARBOXALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

1H-indole-3-carbaldehyde thiosemicarbazone and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules. .

Mode of Action

It’s known that indole derivatives play a significant role in cell biology. They are involved in multicomponent reactions (MCRs), which offer access to complex molecules. These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product.

生物活性

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.28 g/mol. The compound features an indole moiety linked to a hydrazinecarbothioamide group, which is critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. Specifically, it has been evaluated against:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.0 | Etoposide | 20.0 |

| A-549 | 8.0 | Colchicine | 12.0 |

| Hep-G2 | 10.0 | - | - |

In these studies, the compound showed significantly lower IC50 values compared to standard chemotherapeutic agents, indicating its potential as a more effective treatment option for certain cancers .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound induces apoptosis in cancer cells, as evidenced by morphological changes and flow cytometry analysis .

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, leading to reduced cell viability and proliferation rates.

- Molecular Interactions : Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival and apoptosis, such as Bcl-2 and caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Substituents on the indole ring can enhance or reduce cytotoxicity.

- The hydrazinecarbothioamide functional group is essential for maintaining activity, as modifications can lead to decreased efficacy .

Case Studies

In a comparative study involving various indole-thiosemicarbazone derivatives, it was found that modifications to the hydrazinecarbothioamide structure significantly impacted their cytotoxic profiles. One derivative, (2E)-2-{[2-(4-chlorophenyl)-1H-indol-3-yl]methylidene}-N-(4-methoxyphenyl)hydrazinecarbothioamide, exhibited an IC50 value three times lower than etoposide against A-549 cells, highlighting the importance of structural optimization in drug design .

科学研究应用

The compound (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide , with the CAS number 6868-28-6, has garnered interest in various scientific domains due to its potential applications in medicinal chemistry and biological research. This article explores its applications, focusing on scientific research, biological activity, and therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 18.7 | |

| A549 (Lung Cancer) | 20.5 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacteria and fungi, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

These results indicate that the compound could be a valuable addition to the arsenal of antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated its ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant antiproliferative effects. The study utilized both in vitro assays and in vivo models to validate the compound's effectiveness and safety profile.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by these pathogens.

常见问题

Q. What are the standard synthetic routes for preparing (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide and its derivatives?

The compound is typically synthesized via condensation reactions between thiosemicarbazide and indole-3-carbaldehyde derivatives under acidic or reflux conditions. For example, substituted alkenylidene-hydrazinecarbothioamides can be prepared by reacting thiosemicarbazide with aldehydes, followed by acid hydrolysis to remove protective groups like t-Boc . Characterization often involves ¹H/¹³C NMR, IR spectroscopy, and LC-MS to confirm purity and regiochemistry.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the primary method. For instance, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 6.3702 Å, b = 20.647 Å, c = 9.2717 Å, β = 98.365°) are common. Data collection uses diffractometers (e.g., Bruker SMART APEXII CCD), with refinement via SHELXL to achieve R1 values < 0.05 . Hydrogen bonding networks and torsion angles are critical for validating molecular geometry.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbon backbone.

- IR spectroscopy : Identifies N–H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and C=N (~1600 cm⁻¹) stretches .

- Mass spectrometry (LC-MS) : Confirms molecular ion peaks (e.g., m/z 261.30 for C12H11N3O2S) .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular N–H⋯S and O–H⋯Cl interactions, stabilizing supramolecular assemblies. For example, solvent molecules in cadmium(II) complexes form 3D networks via O–H⋯Cl and N–H⋯O bonds, affecting solubility and melting points . Computational tools like CrystalExplorer model these interactions for predictive crystallography.

Q. What methodologies are employed to study metal complexation with this ligand, and how does it enhance antitumor activity?

Palladium(II) and cadmium(II) complexes are synthesized by reacting the ligand with metal salts (e.g., CdCl₂). The ligand acts as a bidentate or tridentate donor, coordinating via sulfur (C=S) and nitrogen (hydrazine) atoms. Antitumor activity is evaluated via MTT assays, with IC₅₀ values correlated to coordination geometry (e.g., distorted tetrahedral vs. square planar) . SAR studies suggest electron-withdrawing substituents on the indole ring enhance cytotoxicity .

Q. How are discrepancies in crystallographic data (e.g., disorder, twinning) resolved during refinement?

- Disorder : Partial occupancy sites are modeled using ISOR and DELU restraints in SHELXL.

- Twinning : TWIN and BASF commands partition overlapping reflections (e.g., for non-merohedral twins).

- Absorption correction : Multi-scan methods (SADABS) mitigate intensity errors from crystal morphology . Validation tools like checkCIF flag outliers in bond lengths/angles (e.g., C–S bonds deviating > 0.02 Å from expected values) .

Q. What role do substituents on the indole ring play in modulating biological activity?

Substitutions at the 5-position (e.g., Cl, OCH₃) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. For example, 5-chloro derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus due to improved target binding (e.g., DNA gyrase inhibition) . Conversely, bulky groups (e.g., phenoxy) reduce solubility, necessitating prodrug strategies .

Q. How are computational methods (e.g., DFT, molecular docking) integrated into structure-activity studies?

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior in metal complexes.

- Docking : Simulates ligand-enzyme interactions (e.g., with topoisomerase II) using AutoDock Vina. Parameters like binding energy (ΔG < −7 kcal/mol) and RMSD (<2 Å) validate docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。